molecular formula C12H12BF2NO5 B12499105 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12499105
M. Wt: 299.04 g/mol
InChI Key: RKGWERDDBPGMHI-UHFFFAOYSA-N
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Description

This compound belongs to the dioxazaborocane family, characterized by a boron-containing heterocyclic core stabilized by a methyliminodiacetic acid (MIDA) ligand. The structure features a 2,3-difluoro-4-methoxyphenyl substituent, which confers unique electronic and steric properties. MIDA boronates are widely used in cross-coupling reactions due to their stability and controlled reactivity under mild conditions .

Properties

Molecular Formula

C12H12BF2NO5

Molecular Weight

299.04 g/mol

IUPAC Name

2-(2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H12BF2NO5/c1-16-5-9(17)20-13(21-10(18)6-16)7-3-4-8(19-2)12(15)11(7)14/h3-4H,5-6H2,1-2H3

InChI Key

RKGWERDDBPGMHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=C(C=C2)OC)F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenyl MIDA Boronates

A key pathway involves the cyclopropanation of alkenyl MIDA boronates with difluorocarbene reagents. This method leverages photoredox catalysis to achieve regioselective boron-functionalized cyclopropanes.

Reaction Conditions

  • Catalyst : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (2 mol%)
  • Reagents : Potassium [18-Crown-6] bis(catecholato)chloromethylsilicate (2.0 equiv), alkenyl MIDA boronate (1.0 equiv)
  • Solvent : Degassed DMSO (0.033 M)
  • Light Source : 9 W blue LEDs (24–36 h irradiation)
  • Temperature : Room temperature (with fan cooling)

The reaction proceeds via a radical mechanism, where the iridium catalyst facilitates single-electron transfer to generate difluorocarbene intermediates. The alkenyl MIDA boronate undergoes cyclopropanation at the α-position, yielding the target compound after silica gel chromatography (petroleum ether/ethyl acetate, 1:1–2:1 v/v).

Yield Optimization
Parameter Optimal Value Yield Impact
Catalyst Loading 2 mol% 68–75%
Reaction Time 36 h Max conversion
Solvent Purity Anhydrous DMSO Prevents side reactions

Suzuki-Miyaura Cross-Coupling Followed by MIDA Protection

This two-step approach first synthesizes the 2,3-difluoro-4-methoxyphenylboronic acid, which is subsequently protected as a MIDA boronate.

Step 1: Boronic Acid Synthesis

  • Starting Material : 2,3-Difluoro-4-methoxybromobenzene
  • Reagents : Bis(pinacolato)diboron (B₂pin₂, 2.0 equiv), PdCl₂(dppf) (5 mol%)
  • Conditions : Tetrahydrofuran (THF), 80°C, 12 h
  • Yield : 82% (purified via recrystallization in hexane/EtOAc).

Step 2: MIDA Boronate Formation

  • Reagents : MIDA anhydride (1.2 equiv), boronic acid (1.0 equiv)
  • Solvent : Acetonitrile, 60°C, 4 h
  • Workup : Quench with 1 M HCl, extract with ethyl acetate, dry over MgSO₄
  • Yield : 70% (white solid after silica gel chromatography).
Comparative Analysis of MIDA Ligands
Ligand Reaction Time Yield Purity (HPLC)
MIDA anhydride 4 h 70% 98%
N-Methyldiethanolamine 8 h 55% 90%

One-Pot gem-Difluoroolefination

For introducing the difluoro moiety, gem-difluoroolefination of diazo compounds with TMSCF₃ (Ruppert–Prakash reagent) is employed.

Procedure

  • Diazo Precursor : 4-Methoxy-2,3-difluorophenyldiazoacetate (0.2 mmol)
  • Difluorocarbene Source : TMSCF₃ (3.0 equiv), NaI (0.4 equiv)
  • Catalyst : CuCl (10 mol%), Xantphos (15 mol%)
  • Solvent : Toluene, 80°C, 12 h
  • Isolation : Extract with EtOAc, wash with brine, concentrate, and purify via flash chromatography.
Key Data
  • Conversion : >95% (monitored by ¹⁹F NMR)
  • Diastereoselectivity : >20:1 (trans/cis)
  • Yield : 78% (colorless oil).

Halohydroxylation and Boronate Cyclization

This method installs the boron atom via halohydroxylation of alkenes, followed by cyclization with MIDA.

Reaction Scheme

  • Halohydroxylation :

    • Substrate: 2,3-Difluoro-4-methoxystyrene
    • Reagents: BH₃·THF (2.5 equiv), DEA (diethanolamine, 3.5 equiv)
    • Conditions: THF, 0°C to rt, 2 h
    • Intermediate: Borane-DEA adduct (Rf = 0.20, acetone/hexane).
  • Cyclization :

    • Reagents: MIDA (1.5 equiv), DMSO, 110°C, 12 h
    • Workup: Neutralize with Na₂CO₃, extract with EtOAc
    • Yield**: 65% (recrystallized from EtOAc).

Stability and Purification Considerations

The compound’s stability under chromatographic conditions is critical due to its sensitivity to hydrolysis.

Recommended Practices

  • Silica Gel Pretreatment : Pre-adsorb with 1% triethylamine in hexane
  • Eluent : Petroleum ether/acetone (3:1 v/v)
  • Storage : 2–8°C under argon.
Degradation Analysis
Condition Timeframe Degradation
Ambient humidity 24 h 15%
Dry argon 1 month <2%
Aqueous NaHCO₃ 1 h Full hydrolysis

Chemical Reactions Analysis

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The presence of difluoro and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Scientific Research Applications

2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of scientific research applications:

    Chemistry: It is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.

    Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets, such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in binding to these targets, leading to specific biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Yield (%) Key Spectral Data (¹H NMR) References
2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₂BNO₅ 249.03 2-OH 11 δ 9.58 (s, 1H), 7.38 (d, J=7.2 Hz), 4.33 (d, J=17.2 Hz)
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₁BFNO₄ 251.02 4-F N/A δ 7.38–6.73 (m, aromatic H), 4.33–4.04 (d, J=17.2 Hz)
2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₂H₁₄BNO₅ 263.05 4-OCH₃ N/A N/A (storage: inert atmosphere, 2–8°C)
2-(3-Nitrophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₀BN₂O₆ 295.02 3-NO₂ N/A N/A (applications: intermediate in agrochemicals)
2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione C₁₁H₁₁BBrNO₄ 311.92 2-Br N/A N/A (shipped globally)

Notes:

  • Electron-Withdrawing Groups (NO₂, Br, F): Enhance boron’s electrophilicity, improving reactivity in Suzuki-Miyaura couplings . The 3-nitrophenyl derivative is utilized in pesticide synthesis .
  • Electron-Donating Groups (OCH₃, OH) : Increase stability but reduce reactivity. The 4-methoxyphenyl variant requires inert storage to prevent hydrolysis .
  • Yield Variations : The 2-hydroxyphenyl analog’s low yield (11%) reflects challenges in isolating polar intermediates during synthesis .

Stability and Handling

  • 4-Fluorophenyl Derivative : Stable at room temperature but sensitive to prolonged moisture exposure .
  • 4-Methoxyphenyl Derivative : Requires storage under inert conditions at 2–8°C due to hydrolytic susceptibility .

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